N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
The compound “N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide” belongs to a class of organic compounds known as imidazopyridines, which are organic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridines have applications in a variety of therapeutic areas including sleep disorders, depression, anxiety, and inflammation .
Molecular Structure Analysis
The molecular structure of this compound would include an imidazopyridine core, which is a bicyclic structure consisting of a five-membered imidazole ring fused to a six-membered pyridine ring . This core is substituted at various positions with other functional groups, including a phenyl group, a dihydrobenzofuran group, and a sulfonamide group .Chemical Reactions Analysis
Imidazopyridines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the nature and positions of its substituents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and substituents. For example, the presence of the sulfonamide group could confer water solubility, while the presence of the phenyl and dihydrobenzofuran groups could affect its lipophilicity .Scientific Research Applications
Biological Activity and Applications
Sulfonamide Hybrids : Sulfonamides are a crucial class of drugs with diverse pharmacological properties, including antibacterial, anti-carbonic anhydrase, and antitumor activities. Research has focused on creating sulfonamide hybrids by combining them with various organic compounds to enhance their biological activities. Recent advances have involved designing two-component sulfonamide hybrids with a wide range of pharmacologically active scaffolds, showcasing their broad applicability in medicinal chemistry (Ghomashi et al., 2022).
Antibacterial and Antitubercular Studies : Sulfonamide compounds exhibit exceptional antibacterial activity, including effectiveness against Mycobacterium tuberculosis. Novel sulfonamide derivatives have been synthesized and screened for their antibacterial properties, demonstrating their ongoing importance in combating bacterial infections (Jagannath & Krishnamurthy, 2021).
Anticancer and Radiosensitizing Properties : Research into sulfonamide derivatives has expanded into the synthesis of compounds with potential anticancer and radiosensitizing effects. By introducing different biologically active moieties, such as pyrazol, thiophene, and pyrimidine, these studies aim to investigate the in-vitro anticancer activity of sulfonamides, indicating their versatile application in cancer therapy (Ghorab et al., 2015).
Chemical Synthesis and Modification
Novel Synthesis Approaches : Innovative methods for synthesizing sulfonamide-containing heterocycles have been explored, including reactions that lead to the creation of novel compounds with potential antibacterial, antifungal, and antitumor activities. These synthetic approaches not only expand the chemical diversity of sulfonamides but also enhance their applicability in various biomedical research fields (Rozentsveig et al., 2013).
Enzyme Inhibition Studies : Sulfonamides have been investigated as inhibitors of carbonic anhydrase isozymes, important for their role in physiological processes such as respiration and pH regulation. Research into novel sulfonamide derivatives targeting these enzymes could lead to the development of selective inhibitors for therapeutic applications (Gokcen et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-28(26,16-8-9-20-15(13-16)10-12-27-20)23-18-6-2-1-5-17(18)19-14-24-11-4-3-7-21(24)22-19/h1-2,5-6,8-9,13-14,23H,3-4,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTCUWQYHCSMIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NS(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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